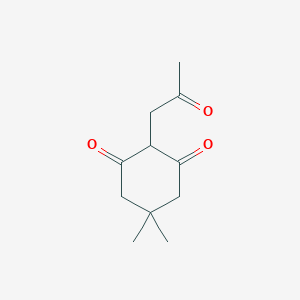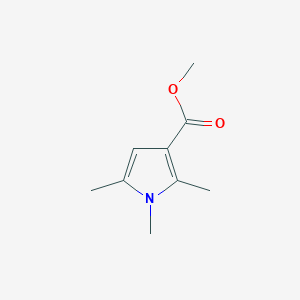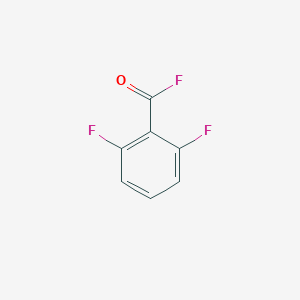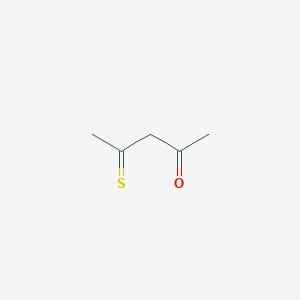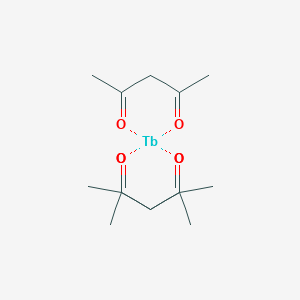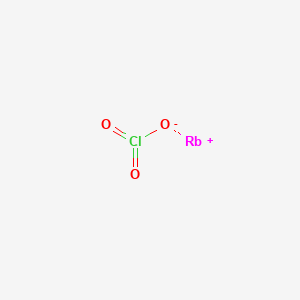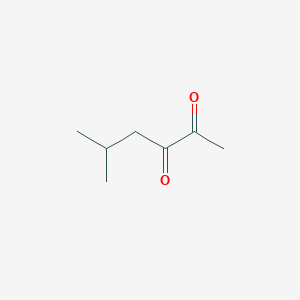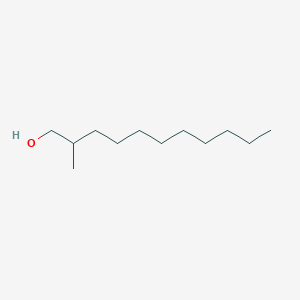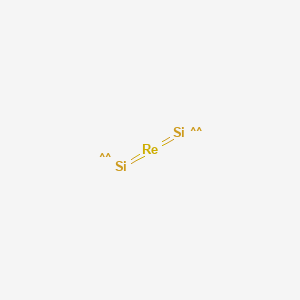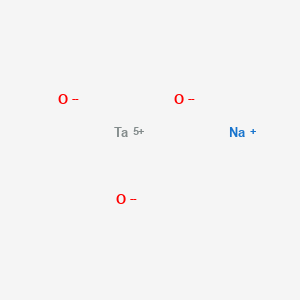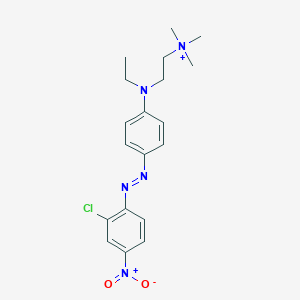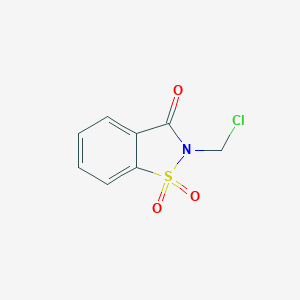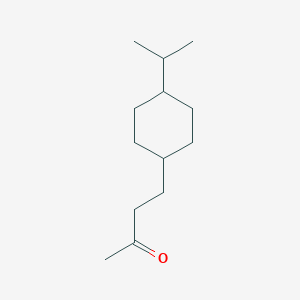
4-(4-Propan-2-ylcyclohexyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propan-2-ylcyclohexyl)butan-2-one, commonly known as 4-PrO-2-Ket or 4-PrO-2-Phenyl, is a synthetic compound belonging to the family of arylcyclohexylamines. It is a designer drug that has been gaining popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
4-PrO-2-Ket has been studied extensively for its potential therapeutic applications. It has been found to possess analgesic, anesthetic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, 4-PrO-2-Ket has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 4-PrO-2-Ket is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, 4-PrO-2-Ket can modulate the release of neurotransmitters such as glutamate and dopamine, leading to its analgesic, anesthetic, and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
4-PrO-2-Ket has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to its potential use as a treatment for depression and anxiety. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-PrO-2-Ket is its unique chemical structure, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological conditions. However, its use in lab experiments is limited by its potential toxicity and the lack of information regarding its long-term effects.
Orientations Futures
There are several future directions for research on 4-PrO-2-Ket. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety. Additionally, further research is needed to determine the long-term effects of 4-PrO-2-Ket and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-PrO-2-Ket involves the reaction of cyclohexanone with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield 4-PrO-2-Ket. The purity of the final product can be improved by recrystallization using a suitable solvent.
Propriétés
Numéro CAS |
10534-34-6 |
|---|---|
Nom du produit |
4-(4-Propan-2-ylcyclohexyl)butan-2-one |
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3 |
Clé InChI |
VRMCAAQYOVUHND-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)CCC(=O)C |
SMILES canonique |
CC(C)C1CCC(CC1)CCC(=O)C |
Autres numéros CAS |
10534-34-6 |
Synonymes |
4-(4-propan-2-ylcyclohexyl)butan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



